molecular formula C9H10O3 B086050 Ethyl salicylate CAS No. 118-61-6

Ethyl salicylate

Cat. No. B086050
CAS RN: 118-61-6
M. Wt: 166.17 g/mol
InChI Key: GYCKQBWUSACYIF-UHFFFAOYSA-N
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Patent
US08466197B2

Procedure details

H2SO4 (1.5 mL, 28.14 mmol) was added to a solution of salicylic acid (1.50 g, 10.860 mmol) in EtOH (50 mL). The reaction mixture was refluxed for 2 days, allowed to reach r.t., and it was diluted with CH2Cl2 (200 mL). The organic layer was washed with Na2CO3 (1 M aqueous solution, 200 mL). It was dried over Na2SO4 (anhydrous), filtered and concentrated to furnish 1.26 g of ethyl 2-hydroxybenzoate (yellow-coloured oil, yield: 70%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]([OH:15])(=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9].[CH3:16][CH2:17]O>C(Cl)Cl>[OH:9][C:8]1[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=1[C:6]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
to reach r.t.
WASH
Type
WASH
Details
The organic layer was washed with Na2CO3 (1 M aqueous solution, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over Na2SO4 (anhydrous)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.